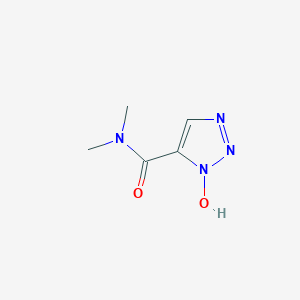
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide, also known as HDMTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. HDMTC belongs to the class of triazole carboxamide derivatives, which have been found to exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Applications De Recherche Scientifique
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. Several studies have reported the potential of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide as a novel anticancer agent, which induces apoptosis in cancer cells by activating the caspase pathway. Moreover, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit antiviral activity against several viruses, including HIV-1, herpes simplex virus type 1, and influenza A virus.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide is not fully understood, but several studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of cysteine proteases that play a crucial role in the regulation of apoptosis. 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to activate caspase-3 and caspase-9, leading to the cleavage of various cellular proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Moreover, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes and inhibiting their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide has several advantages as a research tool, including its broad range of biological activities, low toxicity, and easy synthesis. However, there are also some limitations to its use in lab experiments, including its poor solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for research on 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide, including the development of new synthetic methods for its production, the investigation of its potential as a novel anticancer agent, and the exploration of its mechanism of action. Moreover, further studies are needed to determine the optimal conditions for its use in lab experiments and to evaluate its potential for use in clinical applications.
Conclusion
In conclusion, 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. Its broad range of biological activities, including anticancer, antimicrobial, and antiviral properties, make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and to evaluate its potential for use in clinical applications.
Méthodes De Synthèse
The synthesis of 3-Hydroxy-N,N-dimethyltriazole-4-carboxamide involves the reaction of dimethylformamide dimethylacetal with 5-amino-1,2,4-triazole-3-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propriétés
Numéro CAS |
198754-70-0 |
|---|---|
Nom du produit |
3-Hydroxy-N,N-dimethyltriazole-4-carboxamide |
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-8(2)5(10)4-3-6-7-9(4)11/h3,11H,1-2H3 |
Clé InChI |
OGHRIUNYEXRKKE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CN=NN1O |
SMILES canonique |
CN(C)C(=O)C1=CN=NN1O |
Synonymes |
1H-1,2,3-Triazole-5-carboxamide,1-hydroxy-N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




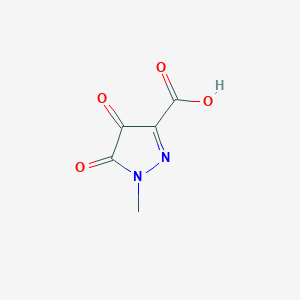
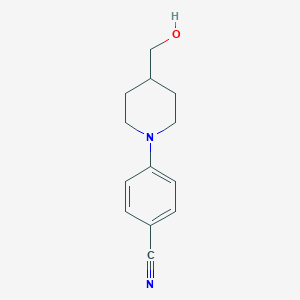
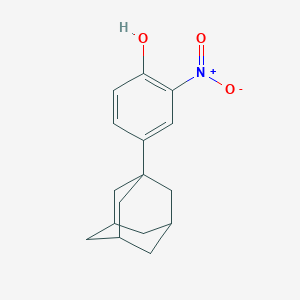

![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
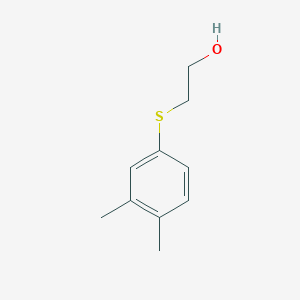
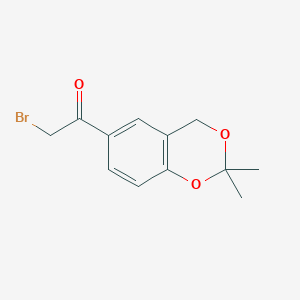
![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)
![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)
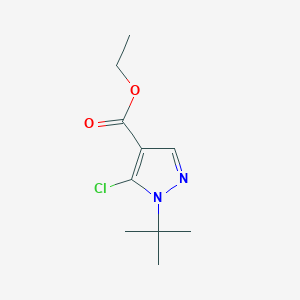


![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)